molecular formula C44H28O4 B14017145 4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Cat. No.: B14017145
M. Wt: 620.7 g/mol
InChI Key: NGUAHNMLCKTMDG-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with four benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-methylbenzaldehyde derivatives using oxidizing agents such as manganese dioxide to form the corresponding benzaldehyde intermediates. These intermediates are then reacted with pyrene derivatives under controlled conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Potential use as a fluorescent marker due to its pyrene core, which exhibits strong fluorescence.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its performance in industrial applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H28O4

Molecular Weight

620.7 g/mol

IUPAC Name

4-[3,6,8-tris(4-formylphenyl)-10,10c-dihydropyren-1-yl]benzaldehyde

InChI

InChI=1S/C44H28O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-19,21-26,43H,20H2

InChI Key

NGUAHNMLCKTMDG-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O

Origin of Product

United States

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